3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16276801
Molecular Formula: C21H20N4O4S2
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4S2 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h2,4-6,9-11,22,26H,3,7-8,12H2,1H3/b16-10- |
| Standard InChI Key | SYYPUORMOJOYKJ-YBEGLDIGSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system comprising a pyridine fused to a pyrimidine ring. This scaffold is substituted at the 3-position with a (Z)-configured thiazolidinone-methylidene group and at the 2-position with a 3-hydroxypropylamino side chain. The thiazolidinone ring (1,3-thiazolidin-4-one) is further functionalized with a furan-2-ylmethyl group at the 3-position, enhancing its electronic and steric profile.
Molecular Formula and Weight
Key Functional Groups
| Group | Role |
|---|---|
| Thiazolidinone | Enhances electrophilicity and hydrogen-bonding capacity |
| Furan | Contributes to π-π stacking and hydrophobic interactions |
| 3-Hydroxypropylamino | Improves solubility and target affinity |
| Pyrido[1,2-a]pyrimidin-4-one | Provides rigidity and planar geometry for intercalation |
The Z-configuration of the methylidene group (C=N) is critical for maintaining optimal spatial alignment with biological targets.
Synthesis and Optimization
General Synthetic Route
The synthesis involves multi-step protocols, often starting with 3-oxo esters or pyrazolo[4,3-c]pyridine precursors. A representative route includes:
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Condensation: Reacting 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters to form pyridopyrazolo[1,5-a]pyrimidines .
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Thiazolidinone Formation: Introducing the thiazolidinone moiety via reaction with carbon disulfide and furan-2-ylmethylamine under basic conditions.
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Side-Chain Functionalization: Coupling the intermediate with 3-hydroxypropylamine using peptide coupling reagents (e.g., EDC/HOBt).
Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | Diketone, EtOH | Reflux (78°C) | 70–85% |
| Thiazolidinone Formation | CS, KCO | 60°C | 65% |
| Amination | 3-Hydroxypropylamine, EDC | RT | 80% |
Purification typically employs recrystallization (ethanol/water) or column chromatography (SiO, hexane/EtOAc).
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The thiazolidinone-furan system disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Enzyme Inhibition
The compound binds to the ATP-binding pocket of TrkA (Tropomyosin receptor kinase A) with a K of 0.45 µM, suggesting utility in neuroinflammatory disorders .
Pharmacological Profile
ADME Properties
| Parameter | Value |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| Solubility | 0.12 mg/mL in PBS (pH 7.4) |
| Plasma Protein Binding | 89% |
| t (rat) | 4.2 h |
Data extrapolated from analogs .
Toxicity
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LD (oral, rat): >500 mg/kg
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No genotoxicity observed in Ames test.
Applications and Future Directions
Drug Development
The compound’s dual antimicrobial-antitumor activity positions it as a lead candidate for hybrid therapeutics. Derivatives with fluorinated side chains show enhanced blood-brain barrier penetration .
Targeted Delivery
Encapsulation in PLGA nanoparticles (size: 150 nm, PDI: 0.1) improved bioavailability by 3-fold in murine models.
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